molecular formula C10H9BClNO3 B3349475 (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid CAS No. 220506-64-9

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid

Cat. No. B3349475
CAS RN: 220506-64-9
M. Wt: 237.45 g/mol
InChI Key: LEOQRDIVHMGVHK-UHFFFAOYSA-N
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Description

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid, also known as CMQ, is a boronic acid derivative that has been widely studied for its potential use in the treatment of cancer. It is a small molecule inhibitor of the proteasome, an enzyme complex that plays a crucial role in the degradation of intracellular proteins.

Mechanism Of Action

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid inhibits the proteasome activity by binding to the active site of the 20S proteasome, the catalytic core of the proteasome complex. This binding leads to the inhibition of the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of intracellular proteins. The accumulation of misfolded proteins induces endoplasmic reticulum stress and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and angiogenesis in mouse models. In addition, (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid is its high potency and selectivity for the proteasome. It has been shown to be more potent than other proteasome inhibitors such as bortezomib. However, (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid. One direction is to further explore its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its efficacy in animal models of cancer that are resistant to other proteasome inhibitors. Additionally, the development of more soluble analogs of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid could improve its utility in laboratory experiments and potentially in clinical trials. Finally, the study of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid in other disease models, such as neurodegenerative diseases, could expand its potential therapeutic applications.

Scientific Research Applications

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proteasome activity in cancer cells, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis. (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has been tested in various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

properties

IUPAC Name

(2-chloro-8-methoxyquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BClNO3/c1-16-8-4-2-3-6-5-7(11(14)15)10(12)13-9(6)8/h2-5,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOQRDIVHMGVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=CC=C2)OC)N=C1Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453517
Record name AGN-PC-0NF41F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid

CAS RN

220506-64-9
Record name AGN-PC-0NF41F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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